molecular formula C21H19F2N3O2S2 B12144469 N-(3,4-difluorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide

N-(3,4-difluorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide

Cat. No.: B12144469
M. Wt: 447.5 g/mol
InChI Key: QBJVQCUVLGFOHO-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex structure, which includes a difluorophenyl group, a pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine core, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide typically involves multi-step organic synthesis. The process may include:

    Formation of the Pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine Core: This step often involves cyclization reactions using appropriate starting materials such as thiophenes and pyrimidines under controlled conditions.

    Introduction of the Difluorophenyl Group: This can be achieved through electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of the Acetamide Moiety: This step may involve acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for targeting specific diseases.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by inhibiting or modulating the activity of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-difluorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide: shares structural similarities with other acetamides and heterocyclic compounds.

    Other Similar Compounds: Include derivatives with different substituents on the aromatic ring or variations in the heterocyclic core.

Uniqueness

The uniqueness of N-(3,4-difluorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide lies in its specific combination of functional groups and structural features, which may confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H19F2N3O2S2

Molecular Weight

447.5 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H19F2N3O2S2/c1-2-9-26-20(28)18-13-5-3-4-6-16(13)30-19(18)25-21(26)29-11-17(27)24-12-7-8-14(22)15(23)10-12/h2,7-8,10H,1,3-6,9,11H2,(H,24,27)

InChI Key

QBJVQCUVLGFOHO-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=C(C=C3)F)F)SC4=C2CCCC4

Origin of Product

United States

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